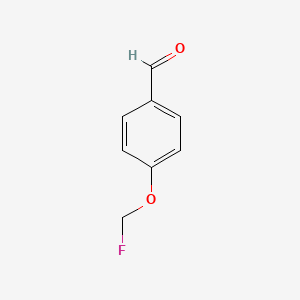

4-(Fluoromethoxy)benzaldehyde

Description

Significance of Fluorine Substitution in Aromatic Systems

The strategic incorporation of fluorine into organic molecules, particularly aromatic systems, is a widely used strategy in drug design and development. researchgate.net Fluorine, being the most electronegative element and having a van der Waals radius similar to hydrogen, can profoundly influence a molecule's properties without significantly increasing its size. tandfonline.com

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. Replacing a metabolically vulnerable hydrogen atom with fluorine can block metabolic pathways, thereby prolonging the therapeutic effect of a drug. tandfonline.comnih.gov

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of a molecule, enabling new and stronger interactions—such as hydrogen bonds and dipole-dipole interactions—with target proteins or enzymes. tandfonline.comresearchgate.net

Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). nih.govcore.ac.uk This can enhance its ability to cross biological membranes, such as the blood-brain barrier, improving bioavailability. researchgate.netresearchgate.net

Modulation of pKa: The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. researchgate.net This is a critical tool for optimizing a drug's ionization state at physiological pH, which affects its solubility, absorption, and target engagement. nih.gov

These unique attributes have led to a significant number of fluorinated drugs being approved by regulatory bodies like the U.S. FDA, with many containing fluorinated aromatic rings. tandfonline.com

Overview of Fluorinated Benzaldehyde (B42025) Derivatives in Chemical Synthesis

Fluorinated benzaldehyde derivatives are valuable building blocks in synthetic organic chemistry. The aldehyde group is highly reactive and participates in a multitude of chemical transformations, while the fluorinated aromatic ring imparts the beneficial properties discussed previously. The electron-withdrawing effect of fluorine can enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated benzaldehyde.

These compounds serve as key intermediates for synthesizing a diverse range of molecules, including:

Pharmaceuticals: They are used to construct complex molecular scaffolds for drugs targeting various diseases. chemimpex.com

Agrochemicals: Fluorinated compounds are integral to the development of modern pesticides and herbicides. chemimpex.comrsc.org

Materials Science: The unique electronic and physical properties of fluorinated molecules make them suitable for creating advanced materials, such as polymers and organic light-emitting diodes (OLEDs). ontosight.aiontosight.ai

Common synthetic methods to produce fluorinated benzaldehydes include direct fluorination of benzaldehyde derivatives and halogen-exchange reactions. acs.org

Specific Research Context for 4-(Fluoromethoxy)benzaldehyde (B6178913)

Within the diverse family of fluorinated aromatic aldehydes, this compound stands out as a specialized research chemical. Its structure features a fluoromethoxy group (-OCH₂F) at the para-position of the benzaldehyde ring. This particular substituent combines the electronic effects of an ether with the unique properties of fluorine.

The primary role of this compound in contemporary research is as a building block for organic synthesis. sigmaaldrich.combldpharm.com It provides a scaffold that introduces both an aldehyde functional group for further chemical modification and a fluoromethoxy-phenyl moiety. This moiety is of interest in medicinal chemistry for creating new drug candidates where the specific properties of the -OCH₂F group can be explored for their impact on biological activity and pharmacokinetic profiles. While extensive studies detailing its specific applications are not widespread, its availability from chemical suppliers indicates its utility in synthetic programs aimed at discovering new molecules. sigmaaldrich.combldpharm.com

Below are the key chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 2242622-35-9 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₈H₇FO₂ | sigmaaldrich.combldpharm.com |

| Molecular Weight | 154.14 g/mol | sigmaaldrich.combldpharm.com |

| InChI Key | AROGTOONLWKAQP-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7FO2 |

|---|---|

Molecular Weight |

154.14 g/mol |

IUPAC Name |

4-(fluoromethoxy)benzaldehyde |

InChI |

InChI=1S/C8H7FO2/c9-6-11-8-3-1-7(5-10)2-4-8/h1-5H,6H2 |

InChI Key |

AROGTOONLWKAQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCF |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoromethoxy Benzaldehyde

Strategies for the Introduction of the Fluoromethoxy Moiety

The introduction of the fluoromethoxy group (-OCH₂F) is a critical step in the synthesis of 4-(fluoromethoxy)benzaldehyde (B6178913). This can be achieved through various methods, primarily involving nucleophilic fluorination or the functionalization of a hydroxybenzaldehyde precursor.

Nucleophilic Fluorination Approaches for Aryl Ethers

Nucleophilic fluorination is a powerful tool for the formation of C-F bonds. In the context of synthesizing aryl fluoromethyl ethers, this approach would typically involve the reaction of a suitable precursor with a fluoride (B91410) ion source. While direct nucleophilic fluorination on an aromatic ring is challenging, the introduction of a fluoromethyl group can be accomplished by reacting an aryl alcohol with a fluoromethylating agent. This process, a variation of the Williamson ether synthesis, is a common and effective method for forming the ether linkage.

Post-Functionalization of Hydroxybenzaldehyde Precursors

A more direct and widely applicable strategy for the synthesis of this compound is the post-functionalization of a readily available precursor, 4-hydroxybenzaldehyde. This method relies on the Williamson ether synthesis, where the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated to form a phenoxide ion, which then acts as a nucleophile to displace a halide from a fluoromethylating agent.

The general reaction is as follows:

HO-C₆H₄-CHO + X-CH₂F + Base → F-CH₂-O-C₆H₄-CHO + Base·HX

Commonly used fluoromethylating agents in this reaction include bromofluoromethane (BrCH₂F), chlorofluoromethane (ClCH₂F), and iodofluoromethane (ICH₂F). The choice of the fluoromethylating agent can influence the reaction rate and yield, with the reactivity generally following the order I > Br > Cl.

The selection of the base and solvent is crucial for the success of this reaction. A variety of bases can be employed to deprotonate the phenolic hydroxyl group, with common choices including alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydroxides (e.g., NaOH, KOH). The reaction is typically carried out in a polar aprotic solvent, such as acetone, dimethylformamide (DMF), or acetonitrile (B52724), which can solvate the cation of the base and facilitate the nucleophilic attack of the phenoxide.

For instance, the synthesis of 4-(3-fluoro-benzyloxy)-benzaldehyde, a structurally similar compound, is achieved by reacting 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of potassium carbonate in acetone, with the reaction proceeding at 60°C for 5 hours to give a high yield. chemicalbook.com A similar approach can be envisioned for the synthesis of this compound.

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde, 3-Fluorobenzyl bromide | K₂CO₃ | Acetone | 60 | 5 | 94.4 | chemicalbook.com |

| 4-Hydroxybenzaldehyde, Propargyl bromide | K₂CO₃ | Acetone | Reflux | 8 | 93 | wikipedia.org |

| Phenol (B47542) derivative, Alkyl halide | Cs₂CO₃ or K₂CO₃ | Acetonitrile | Room Temp | 6 | - | nih.gov |

| Unactivated alcohol, Alkyl halide | NaH | THF | 0 - Room Temp | 4 | - | nih.gov |

General Synthetic Routes to Fluorinated Aromatic Aldehydes

In addition to the direct introduction of the fluoromethoxy group, this compound can also be synthesized by first preparing a fluorinated aromatic precursor and then introducing the aldehyde functionality.

Condensation Reactions in Aldehyde Synthesis

Condensation reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds and are key in the synthesis of various aldehydes. While not a direct route to this compound from a non-aldehyde precursor, condensation reactions are relevant in the further modification of the aldehyde group once it is in place. For instance, the aldehyde functionality of this compound can readily undergo condensation with amines to form imines. wikipedia.org

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. core.ac.uk This strategy involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile to introduce a variety of functional groups.

In the context of synthesizing fluorinated aromatic aldehydes, a fluorine atom can act as a directing group for ortho-metalation. For example, fluorobenzene can be lithiated at the ortho position. Subsequent reaction of the resulting aryllithium with a formylating agent, such as N,N-dimethylformamide (DMF), would yield a fluorinated benzaldehyde (B42025). While this strategy is effective for introducing an aldehyde group ortho to a fluorine atom, its application to the synthesis of this compound would require a multi-step process starting from a precursor where the fluoromethoxy group is already present.

Optimization of Reaction Conditions and Isolation Techniques for this compound

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of reagents, solvent, temperature, and reaction time.

For the Williamson ether synthesis approach, a systematic variation of the base, solvent, and temperature can be performed to identify the optimal conditions. For instance, comparing different bases such as K₂CO₃, Cs₂CO₃, and NaH can reveal the most effective one for the deprotonation of 4-hydroxybenzaldehyde. Similarly, screening solvents like acetone, DMF, and acetonitrile can determine which medium provides the best balance of solubility and reactivity. The reaction temperature and time are also crucial; higher temperatures can increase the reaction rate but may also lead to the formation of byproducts, necessitating careful optimization.

The isolation and purification of this compound from the reaction mixture are essential to obtain a product of high purity. A typical workup procedure for the Williamson ether synthesis involves filtering off the inorganic salts, followed by removal of the solvent under reduced pressure. The resulting crude product can then be purified by techniques such as recrystallization or column chromatography.

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. This allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor. For benzaldehyde derivatives, a mixture of solvents like petroleum ether and ethyl acetate is often used for purification by column chromatography. wikipedia.org

| Compound | Purification Method | Solvent/Eluent | Reference |

|---|---|---|---|

| 4-propargyloxy benzaldehyde | Column Chromatography | Petroleum ether : EtOAc (5:1) | wikipedia.org |

| 4-propargyloxy acetophenone | Column Chromatography | Petroleum ether : EtOAc (4:1) | wikipedia.org |

| 4-phenacyloxy 3-methoxy benzaldehyde | Recrystallization | Ethanol:Water (1:1) | |

| 4-(4'-bromo)-phenacyloxy benzaldehyde | Recrystallization | Ethanol:Water (1:1) |

Chemical Reactivity and Derivatization of 4 Fluoromethoxy Benzaldehyde

Transformations Involving the Aldehyde Functional Group

The aldehyde moiety is a versatile functional group that readily undergoes a variety of chemical transformations, including additions, condensations, and redox reactions.

The carbonyl carbon of the aldehyde is electrophilic and thus a target for nucleophiles. This reactivity is harnessed in several important carbon-carbon bond-forming reactions.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen, such as 4-(fluoromethoxy)benzaldehyde (B6178913) wikipedia.org. In a typical Claisen-Schmidt reaction, a ketone's enolate ion acts as a nucleophile, attacking the aldehyde's carbonyl carbon gordon.edu. This is a type of crossed aldol (B89426) condensation wikipedia.org. For instance, the reaction of 4-fluorobenzaldehyde (B137897) with acetone in the presence of a base like sodium hydroxide leads to the formation of chalcone-like structures magritek.commagritek.com. While a direct example with this compound was not found in the provided search results, its structural similarity to 4-fluorobenzaldehyde suggests it would undergo analogous reactions.

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated to form a carbon-carbon double bond sigmaaldrich.com. This reaction is often catalyzed by a weak base semanticscholar.org. Mechanochemical methods, using ball milling in the absence of a solvent and catalyst, have been successfully employed for the Knoevenagel condensation of fluorinated benzaldehydes with malononitrile researchgate.netresearchgate.net. A proposed mechanism for a three-component reaction involving a Knoevenagel condensation followed by aromatic nucleophilic substitution has been described for 4-fluorobenzaldehyde mdpi.com.

Table 1: Examples of Condensation Reactions

| Reaction Name | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Claisen-Schmidt | 4-Fluorobenzaldehyde, Acetone | NaOH, Ethanol | Chalcone analog magritek.commagritek.com |

| Knoevenagel | Fluorinated benzaldehydes, Malononitrile | Solvent- and catalyst-free (mechanochemical) | α,β-Unsaturated dinitrile researchgate.netresearchgate.net |

| Knoevenagel | 4-Fluorobenzaldehyde, β-Ketonitriles, Secondary cyclic amines | Heat | 4-Aminobenzylidene derivatives of β-ketonitriles mdpi.com |

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone mediresonline.orgchemsociety.org.ng. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting compounds contain a C=N double bond, also known as an azomethine group chemsociety.org.ng. The synthesis of Schiff bases from 4-fluorobenzaldehyde and various amines has been reported, often proceeding with good yields mdpi.com. These compounds and their metal complexes have been investigated for various applications mdpi.comsemanticscholar.org. For example, a Schiff base ligand was synthesized from 4-fluorobenzaldehyde and 1H-benzo[d]imidazol-2-yl)methenamine in ethanol mdpi.com.

Table 2: Synthesis of a Schiff Base from a Fluorinated Benzaldehyde (B42025)

| Aldehyde | Amine | Solvent | Product | Yield | Melting Point |

|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | 1H-benzo[d]imidazol-2-yl)methenamine | Ethanol | N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(4-fluorophenyl)methanimine | 68% | 125 °C mdpi.com |

The aldehyde group in this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be oxidized to form 4-(fluoromethoxy)benzoic acid using common oxidizing agents like potassium permanganate or chromium trioxide smolecule.com. The Baeyer-Villiger oxidation offers a pathway to convert fluorinated benzaldehydes into the corresponding fluorophenols nih.govnih.gov. For instance, 4-[¹⁸F]fluorobenzaldehyde can be converted to 4-[¹⁸F]fluorophenol with high radiochemical yield nih.gov. Aerobic oxidation of aldehydes to carboxylic acids can also be achieved using catalytic systems rsc.org.

Reduction: The aldehyde can be reduced to 4-(fluoromethoxy)benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride smolecule.com. Another method involves hydrosilylation using polymethylhydrosiloxane (PMHS) in the presence of a catalyst researchgate.net. Palladium-catalyzed reductions of aromatic acid chlorides to aldehydes using PMHS have also been developed msu.edu.

Table 3: Redox Reactions of the Aldehyde Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | 4-(Fluoromethoxy)benzoic acid smolecule.com |

| Baeyer-Villiger Oxidation | Oxone or m-CPBA | 4-(Fluoromethoxy)phenol (analogous) nih.gov |

| Reduction | Sodium borohydride, Lithium aluminum hydride | 4-(Fluoromethoxy)benzyl alcohol smolecule.com |

| Hydrosilylation | Polymethylhydrosiloxane (PMHS) | 4-(Fluoromethoxy)benzyl alcohol (analogous) researchgate.net |

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in this compound is influenced by the electronic effects of both the aldehyde and the fluoromethoxy substituents.

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom (usually hydrogen) on the aromatic ring dalalinstitute.com. The rate and regioselectivity of this reaction are determined by the substituents already present on the ring uci.edutotal-synthesis.com. The fluoromethoxy group (-OCHF₂) is generally considered to be an ortho-, para-directing group due to the lone pairs on the oxygen atom which can be donated to the ring through resonance, stabilizing the arenium ion intermediate uci.edu. The aldehyde group (-CHO), on the other hand, is a deactivating and meta-directing group because of its electron-withdrawing nature uci.edu.

Given the presence of both an activating ortho-, para-director and a deactivating meta-director, the outcome of an electrophilic aromatic substitution on this compound would depend on the reaction conditions and the nature of the electrophile. Generally, the activating group has a stronger directing effect. Therefore, electrophilic attack is most likely to occur at the positions ortho to the fluoromethoxy group (positions 3 and 5).

Nucleophilic aromatic substitution (SNA) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the replacement of a leaving group masterorganicchemistry.com. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group masterorganicchemistry.comyoutube.com.

In this compound, the aldehyde group is electron-withdrawing and is para to the fluoromethoxy group. While the fluorine atom in the fluoromethoxy group is a potential leaving group, its departure would be difficult. However, in related compounds like 4-fluorobenzaldehyde, the fluorine atom can be displaced by a nucleophile, especially when the ring is activated by other electron-withdrawing groups researchgate.netacgpubs.org. The reaction proceeds through a Meisenheimer complex intermediate mdpi.com. In some cases, a concerted mechanism for SNAr has been proposed nih.gov. The rate of nucleophilic aromatic substitution on haloaromatics is often enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate youtube.comyoutube.com. For instance, a three-component reaction of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines involves a Knoevenagel condensation followed by an aromatic nucleophilic substitution of the fluorine atom mdpi.com.

Stability and Degradation Pathways Under Various Reaction Conditions

The stability of this compound is a critical factor in its synthesis, storage, and application in various chemical transformations. The molecule's reactivity is primarily centered around the aldehyde functional group and the fluoromethoxy substituent on the aromatic ring. Its degradation pathways are influenced by the reaction conditions, including pH, temperature, and the presence of oxidizing or reducing agents.

The fluoromethoxy group generally imparts a degree of stability to the molecule. A study on the stability of various fluorinated groups on aromatic rings under acidic and basic conditions provides a framework for understanding the resilience of the C-F bond in the monofluoromethoxy group. rsc.org This stability can be attributed to the high bond energy of the carbon-fluorine bond.

Acidic Conditions:

Under acidic conditions, the aldehyde group of this compound can be protonated, which may facilitate certain reactions but does not typically lead to the degradation of the fluoromethoxy group under mild acidic treatment. The stability of related fluorinated compounds under acidic conditions suggests that the fluoromethoxy group would remain intact. rsc.org

Basic Conditions:

In the presence of strong bases, this compound can undergo reactions typical of aldehydes, such as the Cannizzaro reaction if no α-hydrogens are present on a substituent, or aldol-type condensations if a suitable reaction partner is available. The stability of the fluoromethoxy group under basic conditions is generally considered to be robust, as indicated by studies on similar aromatic compounds with fluorinated substituents. rsc.orgresearchgate.net However, under harsh basic conditions, nucleophilic substitution of the fluoromethoxy group may be possible, although this would require significant activation. smolecule.com

Oxidative Conditions:

The aldehyde functional group is susceptible to oxidation. Common oxidizing agents can convert this compound into 4-(fluoromethoxy)benzoic acid. smolecule.com This transformation is a common degradation pathway when the compound is exposed to oxidative environments. The specific products and reaction rates will depend on the strength of the oxidizing agent and the reaction conditions.

Potassium permanganate (KMnO₄): A strong oxidizing agent that can effectively convert the aldehyde to a carboxylic acid.

Chromium trioxide (CrO₃): Another powerful oxidizing agent used for this type of transformation. smolecule.com

The Baeyer-Villiger oxidation represents another potential oxidative pathway, which could lead to the formation of a formate ester that would subsequently hydrolyze to a phenol (B47542). Studies on substituted 4-fluorobenzaldehydes have explored this type of reaction. nih.gov

Reductive Conditions:

The aldehyde group can be readily reduced to a primary alcohol, yielding 4-(fluoromethoxy)benzyl alcohol. This is a common transformation and can be considered a degradation pathway in reductive environments. smolecule.com

Sodium borohydride (NaBH₄): A common and mild reducing agent for this purpose. smolecule.com

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that also effectively reduces the aldehyde. smolecule.com

Hydrosilylation: Reduction using silanes, such as polymethylhydrosiloxane (PMHS), in the presence of a catalyst is another method for the reduction of benzaldehydes. researchgate.net

Thermal and Photochemical Stability:

Detailed experimental data on the thermal and photochemical stability of this compound is not extensively available in the reviewed literature. However, general knowledge of aromatic aldehydes suggests that prolonged exposure to high temperatures could lead to decomposition. The specific degradation products would depend on the atmosphere (e.g., inert or oxidative).

Photochemical degradation is also a possibility, particularly under UV irradiation. Studies on the photodegradation of other phenolic aldehydes indicate that UV light can induce degradation. researchgate.net The fluoromethoxy group's influence on the photochemical stability would be an area for further investigation. The thermal decomposition of other fluorinated aromatic compounds often involves the breakdown of the fluorinated side chain and potential fragmentation of the aromatic ring at very high temperatures. nih.govnewcastle.edu.au

Summary of Stability and Degradation Pathways

| Condition | Reagent/Stress | Primary Degradation Pathway | Major Degradation Product(s) |

| Oxidative | Potassium permanganate, Chromium trioxide | Oxidation of the aldehyde group | 4-(Fluoromethoxy)benzoic acid |

| Reductive | Sodium borohydride, Lithium aluminum hydride | Reduction of the aldehyde group | 4-(Fluoromethoxy)benzyl alcohol |

| Basic | Strong bases (e.g., NaOH) | Potential for Cannizzaro reaction, Aldol condensation | Disproportionation or condensation products |

| Acidic | Strong acids (e.g., HCl, H₂SO₄) | Generally stable, potential for polymerization | Minimal degradation under mild conditions |

| Thermal | High Temperature | Decomposition | Undetermined, likely fragmentation |

| Photochemical | UV Radiation | Photodegradation | Undetermined |

Detailed Research Findings on Reactivity

While specific kinetic studies on the degradation of this compound are scarce, research on related compounds provides valuable insights. For instance, studies on the oxidation of substituted 4-fluorobenzaldehydes have detailed the reaction mechanisms and product formations, which can be extrapolated to understand the behavior of the target compound. nih.gov Similarly, investigations into the stability of various fluorinated methoxy (B1213986) groups on aromatic rings under acidic and basic conditions have shown that the monofluoromethoxy group is relatively stable, with degradation of the C-F bond requiring harsh conditions. rsc.org Nucleophilic substitution of the fluoromethoxy group has been mentioned as a possibility, which would represent a key degradation or derivatization pathway. smolecule.com

Advanced Spectroscopic and Analytical Characterization of 4 Fluoromethoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 4-(Fluoromethoxy)benzaldehyde (B6178913). By probing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecular structure can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the aldehyde, aromatic, and fluoromethoxy protons. The aldehyde proton appears as a distinct singlet far downfield (around 9.9 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, in the range of 7.0-8.0 ppm. The fluoromethoxy protons (-OCH₂F) exhibit a unique doublet in the region of 5.7-5.8 ppm, with splitting caused by coupling to the adjacent fluorine atom.

¹³C NMR: The carbon spectrum reveals the presence of all unique carbon atoms. The carbonyl carbon of the aldehyde is highly deshielded, appearing around 191 ppm. The aromatic carbons show signals between 115 and 165 ppm, with the carbon attached to the fluoromethoxy group (C4) appearing further downfield due to the electronegativity of the oxygen. The fluoromethoxy carbon gives a characteristic doublet signal around 108-110 ppm, split by the one-bond coupling to fluorine (¹JCF).

¹⁹F NMR: The fluorine NMR spectrum provides direct information on the fluorinated group. For the -OCH₂F moiety, a triplet is expected due to coupling with the two adjacent protons (²JFH). The chemical shift is highly dependent on the solvent and reference standard but provides a clear marker for the presence and environment of the fluorine atom.

Purity is assessed by integrating the signals in the ¹H NMR spectrum. The ratio of integrals for the aldehyde, aromatic, and fluoromethoxy protons should correspond to the 1:4:2 ratio of protons in the molecule. The absence of unexpected signals indicates a high degree of purity.

Table 1: Predicted NMR Data for this compound Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on solvent and experimental conditions. Data is inferred from structurally similar compounds like 4-methoxybenzaldehyde (B44291) and 4-fluorobenzaldehyde (B137897). rsc.orghmdb.cahmdb.cadocbrown.infodocbrown.info

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | -CHO | ~9.9 | Singlet (s) | N/A |

| ¹H | H-2, H-6 (Aromatic) | ~7.9 | Doublet (d) | ~8-9 (³JHH) |

| ¹H | H-3, H-5 (Aromatic) | ~7.2 | Doublet (d) | ~8-9 (³JHH) |

| ¹H | -OCH₂F | ~5.7 | Doublet (d) | ~55-60 (²JHF) |

| ¹³C | -CHO | ~191 | Singlet | N/A |

| ¹³C | C-1 (Aromatic) | ~131 | Singlet | N/A |

| ¹³C | C-2, C-6 (Aromatic) | ~132 | Singlet | N/A |

| ¹³C | C-3, C-5 (Aromatic) | ~116 | Singlet | N/A |

| ¹³C | C-4 (Aromatic) | ~164 | Singlet | N/A |

| ¹³C | -OCH₂F | ~109 | Doublet | ~230-240 (¹JCF) |

| ¹⁹F | -OCH₂F | Varies | Triplet (t) | ~55-60 (²JFH) |

While this compound does not possess stereochemistry, 2D NMR techniques are invaluable for confirming the connectivity of atoms, especially in more complex derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be observed between the aromatic protons on adjacent carbons (H-2/H-6 with H-3/H-5), confirming their neighborly relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. It would show correlations between the aldehyde proton and the carbonyl carbon, the aromatic protons and their respective carbons, and the fluoromethoxy protons and the fluoromethoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons. Key correlations for confirming the structure would include the aldehyde proton to the C-1 aromatic carbon, and the fluoromethoxy protons (-OCH₂F) to the C-4 aromatic carbon, definitively establishing the position of the substituents.

In situ NMR allows for the real-time observation of chemical reactions, providing kinetic and mechanistic insights. acs.orgmagritek.combeilstein-journals.org By placing the reaction mixture directly in an NMR spectrometer, the transformation of this compound can be monitored. For instance, in a reduction reaction to form 4-(fluoromethoxy)benzyl alcohol, one could observe the decrease in the intensity of the aldehyde proton signal at ~9.9 ppm and the concurrent appearance of a new signal for the benzylic alcohol protons (-CH₂OH) around 4.6 ppm. researchgate.net This technique is powerful for optimizing reaction conditions and identifying transient intermediates. asahilab.co.jp

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound based on their characteristic vibrational frequencies. The spectrum provides a molecular "fingerprint" that confirms the presence of key structural motifs.

The most prominent absorption bands include:

A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde, typically found around 1700-1710 cm⁻¹ . vscht.cz

Two weaker bands corresponding to the aldehyde C-H stretch (Fermi doublets) between 2700-2900 cm⁻¹ . vscht.cz

Absorptions from aromatic C=C stretching in the 1500-1600 cm⁻¹ region.

A strong band associated with the C-O-C (ether) asymmetric stretch , likely around 1250-1260 cm⁻¹ .

A significant absorption for the C-F stretch of the fluoromethoxy group, expected in the 1000-1100 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound Data inferred from spectra of similar compounds like 4-fluorobenzaldehyde and 4-methoxybenzaldehyde. vscht.cznist.govresearchgate.net

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | R-CHO | ~2820 and ~2730 | Medium |

| Carbonyl C=O Stretch | Ar-CHO | ~1705 | Strong |

| Aromatic C=C Stretch | Benzene Ring | ~1600, ~1580, ~1500 | Medium |

| Asymmetric C-O-C Stretch | Ar-O-CH₂ | ~1260 | Strong |

| C-F Stretch | -CH₂F | ~1050 | Strong |

| Out-of-plane C-H Bend (p-subst.) | Benzene Ring | ~830 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Studies

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern upon ionization. The molecular formula of this compound is C₈H₇FO₂, giving it a molecular weight of approximately 154.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 154 . This peak confirms the molecular weight. The fragmentation of aromatic aldehydes is well-characterized and would likely proceed through several key pathways: libretexts.orgresearchgate.netlibretexts.org

Loss of a hydrogen radical from the aldehyde to give a very stable acylium ion (M-1 ), resulting in a strong peak at m/z 153 .

Loss of the entire aldehyde group (-CHO) to yield a fluoromethoxybenzene cation (M-29 ) at m/z 125 .

Cleavage of the fluoromethoxy group (-OCH₂F), leading to a benzoyl cation (M-49 ) at m/z 105 .

Further fragmentation of the m/z 125 ion by loss of CH₂F to produce a phenoxy cation at m/z 92 .

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Fragment | Loss from Molecular Ion (M⁺) |

| 154 | [C₈H₇FO₂]⁺ (Molecular Ion) | M⁺ |

| 153 | [C₈H₆FO₂]⁺ | M-1 (-H) |

| 125 | [C₇H₆FO]⁺ | M-29 (-CHO) |

| 105 | [C₇H₅O]⁺ | M-49 (-OCH₂F) |

| 92 | [C₆H₄O]⁺ | M-62 (-CHO, -F) |

Chromatographic Methods for Separation and Quantification (e.g., GC, HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for its precise quantification.

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. acs.orgund.edu Separation is typically achieved using a non-polar or mid-polarity capillary column (e.g., DB-5 or HP-5ms). A flame ionization detector (FID) provides excellent sensitivity for quantification, while coupling the GC to a Mass Spectrometer (GC-MS) allows for definitive identification of the compound based on its retention time and mass spectrum. researchgate.net The method can be optimized by programming the oven temperature to ensure good separation from other components. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool, particularly for samples in a liquid matrix. ufba.brnih.gov Reversed-phase HPLC is the most common mode, using a C18 stationary phase column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.comauroraprosci.com Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl group in this compound absorb UV light strongly (typically around 254 nm). Quantification is achieved by comparing the peak area of the sample to that of known concentration standards. For trace-level analysis, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance detection sensitivity. epa.gov

Computational Chemistry and Theoretical Investigations of 4 Fluoromethoxy Benzaldehyde

Electronic Structure Analysis and Molecular Orbitals (e.g., HOMO-LUMO)

The electronic structure of 4-(fluoromethoxy)benzaldehyde (B6178913) is fundamentally determined by the interplay between the aromatic ring, the electron-withdrawing aldehyde group, and the fluoromethoxy substituent. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in understanding a molecule's reactivity. For aromatic aldehydes, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group. uwosh.edunih.gov

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Primary Localization | Expected Influence of Substituents |

| HOMO | π-system of the benzene ring | Energy influenced by the competing +M effect of the methoxy (B1213986) oxygen and -I effect of fluorine. |

| LUMO | π*-system with significant contribution from the C=O bond of the aldehyde group | Energy lowered by the electron-withdrawing nature of the aldehyde. |

This table is predictive and based on the analysis of similar compounds. Actual values would require specific quantum chemical calculations.

Quantum Chemical Calculations of Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Quantum chemical calculations can provide valuable reactivity descriptors that quantify a molecule's behavior in chemical reactions. researchgate.netscienceopen.com These descriptors are derived from the energies of the frontier molecular orbitals.

Chemical Hardness (η): This descriptor is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential (approximated by -EHOMO) and the electron affinity (approximated by -ELUMO). A larger HOMO-LUMO gap corresponds to greater chemical hardness, indicating lower reactivity. nih.gov

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. researchgate.net It is a function of the chemical potential and chemical hardness. researchgate.net The aldehyde group in this compound would contribute to its electrophilic character, making it susceptible to nucleophilic attack at the carbonyl carbon.

Table 2: Predicted Reactivity Descriptors for this compound

| Reactivity Descriptor | Definition | Predicted Nature for this compound |

| Chemical Hardness (η) | Resistance to change in electron distribution | Moderate, influenced by the balance of electronic effects from the substituents. |

| Electrophilicity Index (ω) | Ability to accept electrons | Significant, primarily due to the electron-withdrawing aldehyde group. |

This table is predictive and based on the analysis of similar compounds. Actual values would require specific quantum chemical calculations.

Conformational Analysis and Intramolecular Interactions Involving the Fluoromethoxy Group

The fluoromethoxy group introduces conformational flexibility to the molecule. The orientation of the -OCHF group relative to the benzene ring can be described by dihedral angles. Computational studies on similar fluorinated anisole (B1667542) derivatives have shown that the preferred conformation is often a result of a delicate balance between steric effects and electronic interactions, such as hyperconjugation. researchgate.netcore.ac.uksci-hub.se

Intramolecular interactions involving the fluorine atom are also of interest. While fluorine is not a strong hydrogen bond acceptor, weak C-H···F interactions can influence conformational preferences. researchgate.netchimia.ch In this compound, the possibility of weak intramolecular interactions between the fluorine atom and ortho C-H bonds on the benzene ring could be investigated through computational methods like Natural Bond Orbital (NBO) analysis. nih.govresearchgate.netrasayanjournal.co.in

X-ray crystallographic studies on related monofluoromethoxy aryl compounds have revealed that the fluoromethoxy group often adopts a twisted conformation relative to the aromatic ring, a feature that is in good agreement with theoretical predictions for monofluoromethoxybenzene. researchgate.net

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. nih.govrsc.org For this compound, computational studies could be employed to investigate various reactions, such as:

Nucleophilic addition to the carbonyl group: This is a characteristic reaction of aldehydes. Computational modeling could map the potential energy surface for the approach of a nucleophile to the carbonyl carbon, identifying the transition state and determining the reaction barrier.

Electrophilic aromatic substitution: While the aldehyde group is deactivating, the fluoromethoxy group is an ortho, para-director. Computational studies could model the substitution at the ortho positions and predict the relative activation energies for different electrophiles.

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can provide a detailed understanding of the reaction pathways and predict the feasibility and selectivity of chemical transformations involving this compound. nih.gov

Role of 4 Fluoromethoxy Benzaldehyde in Advanced Organic Synthesis and Materials Science Research

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

4-(Fluoromethoxy)benzaldehyde (B6178913) serves as a versatile and valuable precursor in the synthesis of a variety of complex organic molecules, particularly those incorporating fluorine. The presence of the fluoromethoxy group imparts unique electronic properties and can influence the biological activity and material characteristics of the resulting compounds. Its aldehyde functionality provides a reactive handle for a wide array of chemical transformations, making it a key starting material for constructing intricate molecular architectures.

Building Block for Heterocyclic Systems

The aldehyde group of this compound is readily employed in condensation reactions to form a diverse range of heterocyclic systems. These reactions often involve multicomponent strategies, which are highly efficient in generating molecular complexity from simple starting materials.

For instance, in reactions analogous to those involving similar substituted benzaldehydes, this compound can participate in the Biginelli reaction or similar multicomponent reactions to afford substituted pyrimidines and related heterocyclic structures. The general scheme for such a reaction would involve the condensation of the aldehyde with a β-dicarbonyl compound and a urea (B33335) or thiourea (B124793) derivative.

| Reactant 1 | Reactant 2 | Reactant 3 | Heterocyclic Product |

| This compound | Ethyl acetoacetate | Urea | Dihydropyrimidinone derivative |

| This compound | Acetylacetone | Thiourea | Dihydropyrimidinethione derivative |

| This compound | Dimedone | Guanidine | Tetrahydropyrimidine derivative |

The incorporation of the fluoromethoxy-phenyl moiety into these heterocyclic scaffolds is of significant interest in medicinal chemistry, as this group can enhance metabolic stability and binding affinity to biological targets.

Intermediate in the Synthesis of Fluorinated Ethers and Alcohols

The aldehyde functionality of this compound can be readily transformed into other functional groups, such as alcohols and ethers, which are themselves important intermediates in organic synthesis.

Reduction of the aldehyde group, typically with a mild reducing agent like sodium borohydride, yields the corresponding 4-(fluoromethoxy)benzyl alcohol. This alcohol can then be used in a variety of subsequent reactions. For example, it can be used as a building block for the synthesis of more complex fluorinated ethers through Williamson ether synthesis.

Reaction Scheme: Synthesis of Fluorinated Ethers and Alcohols

Reduction to Alcohol: this compound + NaBH₄ → 4-(Fluoromethoxy)benzyl alcohol

Etherification (Williamson Synthesis): 4-(Fluoromethoxy)benzyl alcohol + R-X (in the presence of a base) → 4-(Fluoromethoxy)benzyl ether

These synthetic routes provide access to a range of fluorinated ethers and alcohols that can be further elaborated into more complex molecular structures for various applications.

Scaffold for Medicinal Chemistry Research (focused on synthetic design principles)

The this compound scaffold is a valuable platform for the design and synthesis of novel therapeutic agents. The fluoromethoxy group is a particularly attractive substituent in medicinal chemistry due to its ability to modulate key drug properties.

Design of Fluorinated Aromatic Aldehyde-Based Ligands and Modulators

The benzaldehyde (B42025) core of this compound can be chemically modified to generate a library of ligands and modulators for various biological targets. The aldehyde group can be converted into a range of other functionalities, such as imines, oximes, and hydrazones, through condensation reactions with primary amines, hydroxylamines, and hydrazines, respectively.

These derivatives can be designed to interact with specific binding pockets in proteins, where the fluoromethoxy-phenyl group can form favorable interactions, such as hydrogen bonds and hydrophobic interactions. The design principles often involve computational modeling to predict the binding affinity and selectivity of the designed ligands.

Synthesis of Fluorinated Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency and selectivity of lead compounds. This compound is an excellent starting material for the synthesis of a series of fluorinated derivatives for such studies.

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can elucidate the key structural features required for therapeutic efficacy. For example, the aldehyde can be used to synthesize a series of chalcones by reaction with various acetophenones. The biological activity of these chalcones can then be correlated with the nature and position of substituents on the aromatic rings.

| Chalcone Derivative | Substituent on Acetophenone | Biological Activity (Hypothetical) |

| 1 | 4-Methoxy | Moderate |

| 2 | 4-Chloro | High |

| 3 | 3,4-Dichloro | Very High |

These SAR studies provide valuable insights for the rational design of more potent and selective drug candidates.

Integration into Novel Polymer Architectures and Functional Materials Development

The reactivity of the aldehyde group and the properties imparted by the fluoromethoxy substituent make this compound a promising monomer for the development of novel polymers and functional materials.

Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. The incorporation of the fluoromethoxy group into polymer backbones can lead to materials with tailored properties for specific applications.

For example, this compound can be used in polycondensation reactions with other monomers to create new classes of fluorinated polyesters, polyamides, and polyimides. These materials could find applications in areas such as high-performance coatings, membranes for separation processes, and advanced dielectrics for microelectronics.

Monomer in Condensation Polymerizations

The aldehyde functional group of this compound is a versatile handle for various condensation polymerization reactions. In such reactions, the aldehyde condenses with a co-monomer, typically with the elimination of a small molecule like water, to form the polymer backbone.

One of the most direct applications of an aromatic aldehyde in polymer synthesis is in the formation of poly(azomethine)s , also known as polyimines or Schiff bases. mdpi.com These polymers are synthesized through the polycondensation of a dialdehyde (B1249045) with a diamine. mdpi.comresearchgate.net While this compound is a mono-aldehyde, its derivatives containing two aldehyde groups, or its use in conjunction with other dialdehydes, could lead to the formation of fluorinated poly(azomethine)s. The general reaction scheme for poly(azomethine) formation is as follows:

The incorporation of the fluoromethoxy group into the polymer backbone is anticipated to impart several desirable properties. Fluorinated polymers are known for their enhanced thermal stability, chemical resistance, and low surface energy. paint.orgmdpi.com Therefore, a poly(azomethine) containing the 4-(fluoromethoxy)phenyl moiety could exhibit improved performance characteristics compared to its non-fluorinated counterparts.

Another potential application is in the synthesis of phenolic resins . Phenolic resins are produced through the condensation of a phenol (B47542) with an aldehyde. emerald.comuobasrah.edu.iq While formaldehyde (B43269) is the most common aldehyde used, other aromatic aldehydes like benzaldehyde can also be employed to modify the properties of the resulting resin. emerald.com The reaction of this compound with phenol or substituted phenols under acidic or basic conditions could yield novolac or resol-type resins with unique properties conferred by the fluoromethoxy group. These properties could include increased hydrophobicity and improved dielectric performance. aps-coatings.com

The expected impact of the fluoromethoxy group on the properties of condensation polymers is summarized in the table below.

| Property | Expected Influence of Fluoromethoxy Group | Rationale |

| Thermal Stability | Increased | The high strength of the C-F bond can enhance the overall thermal stability of the polymer. paint.org |

| Chemical Resistance | Increased | The fluorine atoms provide a protective shield for the polymer backbone against chemical attack. corrosionpedia.com |

| Solubility | Potentially Modified | The presence of the fluoromethoxy group can alter the solubility of the polymer in organic solvents. acs.org |

| Surface Energy | Decreased | Fluorinated polymers typically exhibit low surface energies, leading to hydrophobic and oleophobic properties. paint.org |

| Dielectric Constant | Decreased | The incorporation of fluorine can lower the dielectric constant of the material, which is beneficial for microelectronics applications. acs.org |

Component in Specialty Coatings and Advanced Materials

The unique properties imparted by fluorine-containing groups make this compound a valuable potential component for specialty coatings and other advanced materials. Fluoropolymer coatings are highly sought after for their durability, weather resistance, and non-stick properties. toefco.com

In the context of specialty coatings , polymers derived from this compound could be used as binders or additives. The low surface energy associated with fluorinated compounds would result in coatings with excellent water and oil repellency, as well as anti-graffiti and easy-to-clean properties. paint.org Furthermore, the high strength of the carbon-fluorine bond contributes to outstanding UV resistance, making such coatings ideal for outdoor applications where long-term color and gloss retention are crucial. paint.orgaps-coatings.com

The potential benefits of incorporating this compound into specialty coatings are outlined below:

| Coating Property | Potential Enhancement | Mechanism |

| Hydrophobicity | Increased | The low surface energy of the fluoromethoxy group repels water. |

| Oleophobicity | Increased | The low surface energy also repels oils and greases. |

| UV Resistance | Improved | The strong C-F bond is resistant to degradation by UV radiation. paint.org |

| Chemical Inertness | Enhanced | Fluorine atoms protect the polymer from chemical attack. corrosionpedia.com |

| Reduced Friction | Lower Coefficient of Friction | Fluoropolymers are known for their low friction properties. toefco.com |

Beyond coatings, the integration of the fluoromethoxybenzaldehyde moiety into other advanced materials could be advantageous. For instance, in the field of electronics, polymers with low dielectric constants are essential for insulating layers in microchips to reduce signal delay and power consumption. acs.org The introduction of fluorine is a common strategy to lower the dielectric constant of polymers. acs.org Therefore, polymers synthesized from this compound could find applications as low-k dielectric materials.

Moreover, the modification of material surfaces to control wetting and adhesion is critical in various technologies, from biomedical devices to microfluidics. The low surface energy imparted by the fluoromethoxy group could be exploited to create superhydrophobic surfaces. nih.gov

Emerging Research Directions and Future Perspectives

Selective Catalytic Transformations of the Fluoromethoxy Group

The fluoromethoxy group (-OCHF) presents a fascinating challenge for selective bond activation. It contains both a C-O ether linkage and a C-F bond, demanding high selectivity from a catalytic system. Future research is geared towards developing catalysts that can selectively cleave the C-O bond while leaving the robust C-F bond intact. This is a critical area, as selective C-O bond cleavage is essential for converting biomass-derived molecules into valuable chemicals and fuels. nih.govfrontiersin.org

A major challenge is preventing unwanted side reactions, such as the hydrogenation of the aromatic ring. frontiersin.org Therefore, the design of highly selective metal catalysts that favor C-O hydrogenolysis while inhibiting aromatic ring hydrogenation is a key objective. frontiersin.org Visible light photoredox catalysis offers another mild and environmentally benign approach, utilizing radicals as key intermediates to provide new pathways for bond cleavage. nih.gov

Table 1: Comparison of Potential Catalytic Strategies for C-O Bond Cleavage

| Catalytic Strategy | Key Features | Potential Advantages | Research Challenges |

| Tandem Catalysis | Couples endothermic C-O cleavage with an exothermic reaction (e.g., hydrogenation). nih.gov | Thermodynamically favorable process. nih.gov | Requires careful catalyst design and reaction engineering to balance both reactions. |

| Lanthanide Catalysts | Utilizes recyclable lanthanide triflates. nih.gov | Potential for "green" and reversible catalytic cycles. nih.gov | Optimizing conditions for the reverse C-O cleavage (retrohydroalkoxylation). nih.gov |

| Vanadium Metal Catalysis | Operates in water without external hydrogen gas. frontiersin.org | Economical and environmentally friendly. frontiersin.org | Understanding the full reaction mechanism and catalyst stability. |

| Photoredox Catalysis | Uses visible light to generate reactive radical intermediates. nih.gov | Mild reaction conditions, environmentally benign. nih.gov | Controlling radical reactivity to ensure selectivity for the C-O bond over the C-F bond. |

Asymmetric Synthesis Utilizing 4-(Fluoromethoxy)benzaldehyde (B6178913) as a Chiral Auxiliary Precursor

Asymmetric synthesis, which aims to produce a specific enantiomer of a chiral molecule, is crucial in the pharmaceutical industry. wikipedia.org A key strategy in this field is the temporary use of a chiral auxiliary, a stereogenic group that directs the stereochemical outcome of a reaction. wikipedia.org While not yet established, a significant future direction is the development of novel chiral auxiliaries derived from this compound.

The aldehyde group can be readily converted into a chiral center, for instance, by reduction to an alcohol and subsequent reaction with a chiral amine or amino acid. This could lead to new classes of auxiliaries, such as oxazolidinones or camphorsultam analogues, which have been successfully used in stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.orgresearchgate.net The electronic properties of the fluoromethoxy substituent could play a critical role in influencing the diastereoselectivity of these reactions. The group's polarity and ability to engage in specific electronic interactions might alter the conformational preferences of the transition state, thereby enhancing stereocontrol.

The development process would involve:

Synthesis: Converting this compound into a range of potential chiral auxiliaries.

Application: Testing these new auxiliaries in key carbon-carbon bond-forming reactions. scielo.org.mx

Evaluation: Assessing the level of diastereoselectivity and comparing it to existing, well-established auxiliaries like those popularized by Evans and Corey. wikipedia.orgnih.gov

Removal: Ensuring the auxiliary can be cleanly removed and recovered after the reaction, a critical aspect of its utility. wikipedia.org

This research could expand the toolbox of synthetic chemists, providing new reagents for the precise construction of complex, enantiomerically pure molecules for medicinal chemistry and materials science. researchgate.net

Applications in Supramolecular Chemistry and Molecular Recognition Studies

Supramolecular chemistry explores the assembly of molecules into larger, ordered structures through non-covalent interactions. longdom.orgrsc.org this compound is an excellent candidate for designing novel supramolecular systems due to its distinct functional groups. The aldehyde group can act as a hydrogen bond acceptor, while the fluoromethoxy group offers unique dipole-dipole and electrostatic interactions.

The presence of fluorine in aromatic molecules is known to modify the chemical character of non-bonded interactions, potentially increasing electrostatic interactions with other components in a microporous network or influencing the ability to form self-assembling structures. researchgate.net Research has shown that fluorinated building blocks can be used to create hybrid materials with tunable properties. chemrxiv.org For example, fluorinated zinc porphyrins have been shown to self-assemble into two-dimensional arrays. nih.gov Similarly, the degree of fluorination in peptides can control their conformation and self-assembly into hydrogels. rsc.org

Future research could focus on using this compound as a building block for:

Liquid Crystals: The rod-like shape and polarity of the molecule are conducive to forming liquid crystalline phases.

Host-Guest Systems: Designing macrocyclic host molecules incorporating the 4-(fluoromethoxy)phenyl unit to selectively recognize and bind specific guest molecules. longdom.orgrsc.org

Self-Assembled Polymers: Utilizing the directional non-covalent interactions to create complex, functional polymeric architectures.

These studies could lead to new materials for sensors, molecular switches, and drug delivery systems.

Development of Sustainable Synthesis Routes for Fluorinated Aromatic Aldehydes

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.itjddhs.com Developing sustainable synthetic routes for this compound and other fluorinated aromatics is a critical future objective. Traditional synthesis methods often rely on harsh reagents and generate significant waste. sruc.ac.uk

Future research will likely focus on several key areas of green chemistry:

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives. For example, Subramanian and co-workers demonstrated a method using a recyclable copper(II) fluoride (B91410) catalyst for the fluorination of aromatics, which avoids the waste disposal issues of conventional methods. researchgate.net

Alternative Solvents: Reducing the use of traditional volatile organic compounds by employing greener solvents like water or ionic liquids, or by developing solvent-free reaction conditions. jddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. One-pot syntheses, where multiple reaction steps are carried out in a single vessel, are a promising strategy for improving atom economy and process efficiency. acs.org

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing to reduce energy consumption and reaction times. jddhs.comresearchgate.net

By embracing these principles, chemists can develop next-generation processes for producing fluorinated aromatic aldehydes that are not only more cost-effective but also safer for human health and the environment. sruc.ac.uk

Table 2: Green Chemistry Principles and Their Application to Fluorinated Aldehyde Synthesis

| Green Chemistry Principle | Application in Synthesis | Example/Future Direction |

| Catalysis | Use of recyclable catalysts instead of stoichiometric reagents. | Developing recyclable copper(II) fluoride systems or novel photocatalysts. researchgate.netrsc.org |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with benign alternatives like water. jddhs.com | Performing fluorination reactions in aqueous media. organic-chemistry.org |

| Design for Energy Efficiency | Employing methods that reduce energy consumption. | Utilizing microwave irradiation or continuous flow reactors. jddhs.comresearchgate.net |

| Atom Economy | Maximizing the incorporation of starting materials into the product. | Designing one-pot, multi-component reactions to reduce intermediate purification steps. acs.org |

| Waste Prevention | Designing processes that minimize or eliminate waste generation. | Moving from classical methods like Balz-Schiemann to direct C-H fluorination. researchgate.net |

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-(Fluoromethoxy)benzaldehyde, and what factors influence reaction efficiency?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, replacing a hydroxyl group on benzaldehyde with a fluoromethoxy group using fluoromethylating agents (e.g., fluoromethyl halides) under basic conditions. Catalysts like potassium carbonate or phase-transfer agents enhance reactivity. Reaction efficiency depends on solvent polarity (e.g., DMF or acetone), temperature (60–100°C), and stoichiometric ratios of reagents. Purification often involves recrystallization or column chromatography .

- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield. Impurities from incomplete substitution or side reactions (e.g., over-alkylation) require careful isolation.

Q. How can this compound be purified and characterized effectively?

- Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the aldehyde. Distillation under reduced pressure is viable for high-purity batches .

- Characterization :

- NMR : H NMR (δ ~10 ppm for aldehyde proton; δ 4.5–5.0 ppm for fluoromethoxy –OCHF).

- IR : Strong C=O stretch (~1700 cm) and C–F vibrations (~1100 cm).

- X-ray Crystallography : Resolve molecular geometry and confirm substitution patterns using SHELX programs for refinement .

Q. What safety protocols are recommended for handling this compound?

- Safety Measures :

- Skin/Eye Contact : Immediate flushing with water for 15 minutes; use nitrile gloves and goggles.

- Inhalation : Work in a fume hood due to potential volatility.

- Toxicity : Limited data available; assume acute toxicity and avoid ingestion. Follow protocols for aromatic aldehydes with halogen substituents .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

- Mechanism : The electron-withdrawing fluoromethoxy group activates the aldehyde toward nucleophilic attack (e.g., Grignard reagents). Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity. Kinetic studies (e.g., varying nucleophile concentration) reveal rate dependencies .

- Contradictions : Discrepancies in observed vs. predicted reactivity may arise from steric effects or solvent polarity. Validate with computational models .

Q. How can contradictory spectral data (e.g., NMR splitting vs. X-ray results) be resolved for this compound?

- Resolution Strategy :

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., hindered rotation of the fluoromethoxy group).

- Crystallographic Validation : Compare experimental X-ray data (bond lengths, angles) with DFT-optimized structures. SHELXL refinement improves accuracy .

Q. What strategies optimize the synthesis of this compound derivatives for medicinal chemistry applications?

- Optimization :

- Design of Experiments (DoE) : Vary catalysts (e.g., Pd for cross-coupling), solvents (polar aprotic vs. ethers), and temperatures to maximize yield.

- High-Throughput Screening : Test derivatives for bioactivity (e.g., enzyme inhibition) using in vitro assays. This compound is a precursor for DHFR inhibitors, requiring precise functionalization at the aldehyde group .

Q. How does the fluoromethoxy group influence the compound’s stability under varying pH and temperature conditions?

- Stability Analysis :

- Thermal Degradation : Use TGA/DSC to identify decomposition thresholds (>200°C typical for aromatic aldehydes).

- Hydrolytic Stability : The –OCHF group resists hydrolysis under neutral conditions but degrades in strong acids/bases. Monitor via HPLC at accelerated aging conditions (40–80°C, pH 1–13) .

Q. What role does this compound play in synthesizing macrocyclic compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.